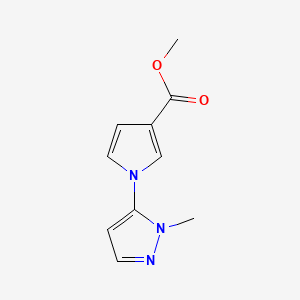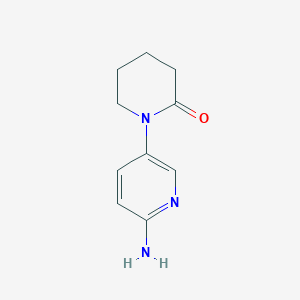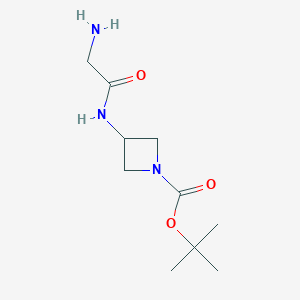
Tert-butyl 3-(aminoacetylamino)-1-azetidinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 3-(aminoacetylamino)-1-azetidinecarboxylate is a synthetic organic compound that features a tert-butyl ester group, an azetidine ring, and an aminoacetylamino substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(aminoacetylamino)-1-azetidinecarboxylate typically involves the protection of amino acids and subsequent reactions to introduce the azetidine ring and tert-butyl ester group. One common method involves the use of tert-butanol and anhydrous magnesium sulfate, with boron trifluoride diethyl etherate as a catalyst . The reaction conditions are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using flow microreactor systems. These systems offer efficient, versatile, and sustainable production methods compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 3-(aminoacetylamino)-1-azetidinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. For example, sodium borohydride can be used for reduction reactions, while oxidizing agents like hydrogen peroxide can facilitate oxidation reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Applications De Recherche Scientifique
Tert-butyl 3-(aminoacetylamino)-1-azetidinecarboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and peptide chemistry.
Biology: The compound can be employed in the study of biological pathways and enzyme interactions.
Industry: The compound is used in the production of various chemical intermediates and specialty chemicals.
Mécanisme D'action
The mechanism of action of tert-butyl 3-(aminoacetylamino)-1-azetidinecarboxylate involves its interaction with specific molecular targets and pathways. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and interactions with enzymes and other biomolecules . The azetidine ring and aminoacetylamino substituent contribute to the compound’s unique reactivity and binding properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl esters: These compounds share the tert-butyl ester group and are used in similar applications in organic synthesis.
Azetidine derivatives: Compounds with azetidine rings exhibit similar structural properties and reactivity patterns.
Amino acid derivatives: These compounds have similar functional groups and are used in peptide synthesis and other biochemical applications.
Uniqueness
Tert-butyl 3-(aminoacetylamino)-1-azetidinecarboxylate is unique due to its combination of a tert-butyl ester group, an azetidine ring, and an aminoacetylamino substituent. This unique structure imparts specific reactivity and binding properties, making it valuable in various scientific research applications.
Propriétés
Numéro CAS |
193269-83-9 |
|---|---|
Formule moléculaire |
C10H19N3O3 |
Poids moléculaire |
229.28 g/mol |
Nom IUPAC |
tert-butyl 3-[(2-aminoacetyl)amino]azetidine-1-carboxylate |
InChI |
InChI=1S/C10H19N3O3/c1-10(2,3)16-9(15)13-5-7(6-13)12-8(14)4-11/h7H,4-6,11H2,1-3H3,(H,12,14) |
Clé InChI |
GXVXEWBILOZCRQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CC(C1)NC(=O)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


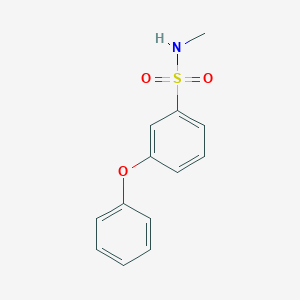
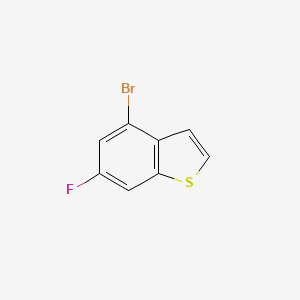
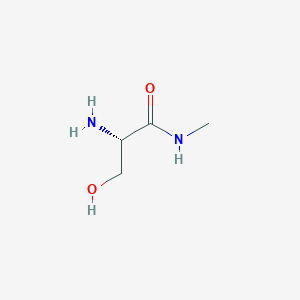
![Methyl 2-(2,2-dimethyl-3a,5,6,6a-tetrahydro-[1,3]dioxolo[4,5-c]pyrrol-4-ylidene)acetate](/img/structure/B13979179.png)
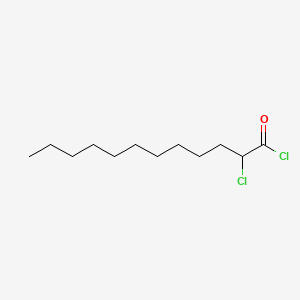

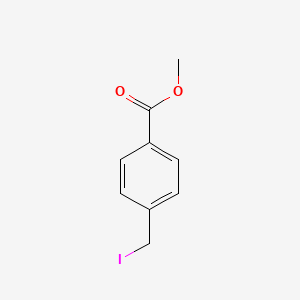
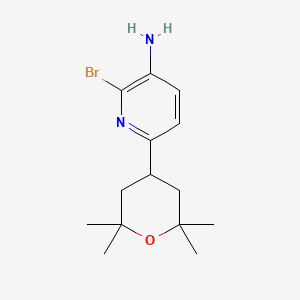
![7-(2-Chloroacetyl)-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B13979213.png)


